

# An In-depth Technical Guide to 5-Bromo-2-methoxy-3-nitropyridine

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## Compound of Interest

**Compound Name:** 5-Bromo-2-methoxy-3-nitropyridine

**Cat. No.:** B130787

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **5-Bromo-2-methoxy-3-nitropyridine**, CAS number 152684-30-5. It details the compound's physicochemical properties, synthesis protocols, key applications, and the chemical principles that underpin its utility as a versatile building block in research and development.

## Physicochemical Properties

**5-Bromo-2-methoxy-3-nitropyridine** is a halogenated and nitrated pyridine derivative.<sup>[1]</sup> Its key physical and chemical properties are summarized below, highlighting its identity as a stable, solid organic compound under standard conditions.<sup>[1][2]</sup>

Property	Value	Reference
CAS Number	152684-30-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	233.02 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Appearance	Light yellow to brown to dark green powder/crystal	<a href="#">[2]</a>
Melting Point	88 - 92 °C	<a href="#">[2]</a>
MDL Number	MFCD07374968	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
SMILES String	COc1ncc(Br)cc1--INVALID-LINK--=O	
InChI Key	YRVHFGOAEVWBNS-UHFFFAOYSA-N	

## Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of **5-Bromo-2-methoxy-3-nitropyridine**. While detailed NMR and IR spectra are not widely published, they are typically available from suppliers upon request.[\[7\]](#) Mass spectrometry data confirms the molecular weight of the compound.

Spectroscopic Data	Result	Reference
Mass Spectrometry	m/z: 233.0, 233.2 [M+H] <sup>+</sup> (ESI, positive ion mode)	<a href="#">[3]</a>
<sup>1</sup> H-NMR	Data not publicly available. Inquire with supplier.	<a href="#">[5]</a>
IR Spectroscopy	Data not publicly available.	

## Synthesis and Purification

**5-Bromo-2-methoxy-3-nitropyridine** is primarily produced through synthetic organic chemistry techniques rather than being isolated from natural sources.[\[1\]](#) The most common laboratory-scale synthesis involves the nucleophilic substitution of a chloro-precursor with sodium methoxide.[\[3\]](#)

## Experimental Protocol: Synthesis from 5-bromo-2-chloro-3-nitropyridine

This protocol outlines a high-yield method for synthesizing the title compound.[\[3\]](#)

### Materials:

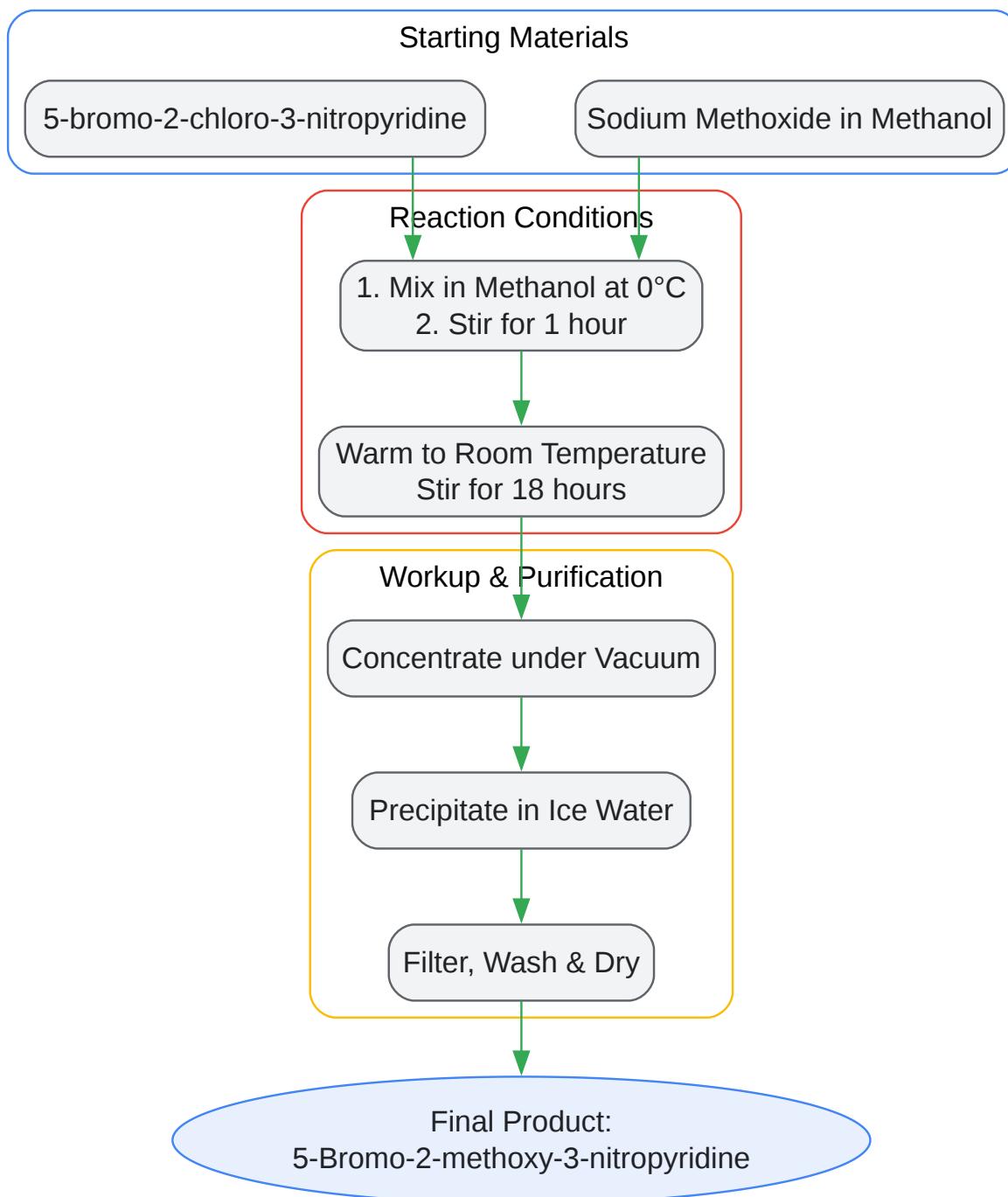
- 5-bromo-2-chloro-3-nitropyridine
- Sodium methoxide (25% w/w in methanol)
- Methanol
- Ice water
- Deionized water

### Procedure:

- A solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) is dissolved in methanol (75 mL) and cooled to 0 °C in an ice bath.[\[3\]](#)
- A solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) is added dropwise to the stirred reaction mixture over 10 minutes.[\[3\]](#)
- The reaction mixture is stirred at 0 °C for 1 hour.[\[3\]](#)
- The cooling bath is removed, and the mixture is allowed to warm to room temperature, followed by continuous stirring for 18 hours.[\[3\]](#)
- The reaction volume is reduced to approximately half by concentration under vacuum.[\[3\]](#)

- The concentrated mixture is poured into approximately 500 mL of ice water, which causes the product to precipitate.[3]
- The precipitate is collected by filtration, washed with cold water, and dried under vacuum.[3]
- This procedure yields **5-bromo-2-methoxy-3-nitropyridine** as a pale yellow solid with a typical yield of 98%. [3]

## Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **5-Bromo-2-methoxy-3-nitropyridine**.

## Applications in Research and Development

**5-Bromo-2-methoxy-3-nitropyridine** is a versatile intermediate with significant applications in several key areas of chemical and pharmaceutical research.[\[2\]](#) Its utility stems from the unique combination and arrangement of its functional groups, which provide multiple reactive sites for constructing more complex molecules.[\[2\]](#)

- **Pharmaceutical Development:** The compound is a crucial building block in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents and antibiotics. [\[2\]](#) The pyridine scaffold is a privileged structure in medicinal chemistry, and this pre-functionalized derivative allows for the efficient creation of diverse molecular libraries for drug discovery.[\[8\]](#)
- **Agrochemicals:** It serves as an important intermediate in the formulation of modern agrochemicals.[\[2\]](#) Its structure can be incorporated into new pesticides and herbicides, contributing to the development of more effective crop protection solutions.[\[2\]](#)
- **Material Science:** The electronic properties imparted by the nitro group and the pyridine ring make this compound a candidate for research into advanced materials, such as organic semiconductors for use in electronic devices and sensors.[\[2\]](#)
- **Biochemical Research:** As a functionalized heterocycle, it is a valuable tool for synthesizing probes to study enzyme interactions and biological mechanisms, aiding advancements in biochemistry and molecular biology.

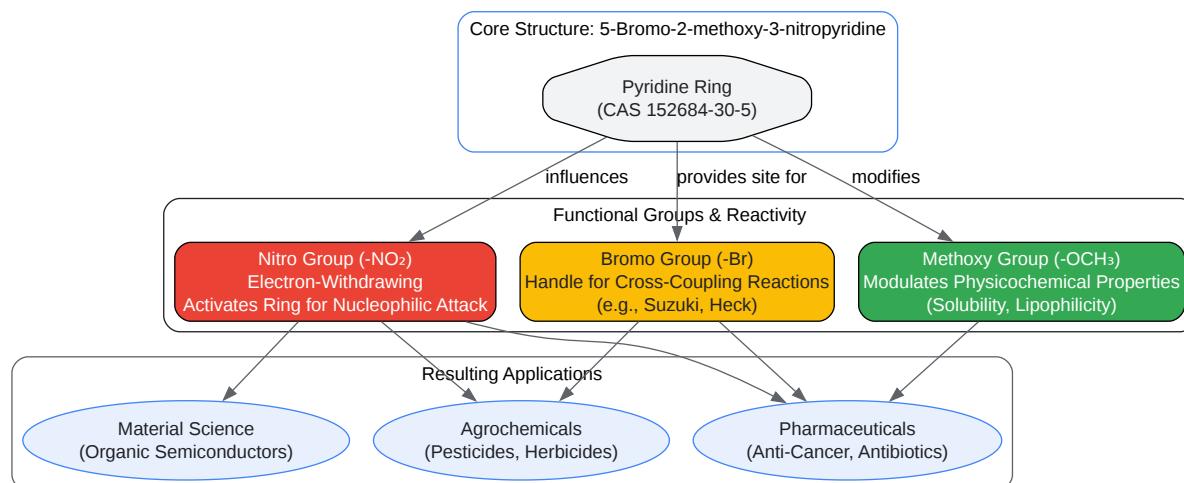
## Chemical Reactivity and Synthetic Utility

The value of **5-Bromo-2-methoxy-3-nitropyridine** as a synthetic intermediate is a direct result of the reactivity conferred by its distinct functional groups. The interplay between the pyridine core and its substituents allows for a range of controlled chemical transformations.

- **Nitro Group (-NO<sub>2</sub>):** As a strong electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the pyridine ring.[\[9\]](#) This deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, making it a key feature for subsequent synthetic modifications.[\[9\]](#)

- **Bromo Group (-Br):** The bromine atom serves as an excellent synthetic handle. It is a good leaving group in nucleophilic substitution reactions and, critically, provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[10] These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[10]
- **Methoxy Group (-OCH<sub>3</sub>):** The methoxy group can influence the molecule's solubility, lipophilicity, and metabolic stability.[11][12] In medicinal chemistry, the strategic placement of methoxy groups can enhance ligand-target binding and improve a drug candidate's overall pharmacokinetic profile.[11][12]

## Diagram of Structural-Functional Relationships



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Caption: Logical relationships between the compound's structure and its applications.

## Safety Information

**5-Bromo-2-methoxy-3-nitropyridine** is classified as an irritant.<sup>[4]</sup> Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.<sup>[4]</sup>

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